5-Methyl-2-(4-methylphenyl)-1h-benzimidazole

Overview

Description

Benzimidazoles are a class of heterocyclic compounds where a benzene ring is fused to imidazole. These compounds, including "5-Methyl-2-(4-methylphenyl)-1H-benzimidazole," are known for their wide range of bioactivities, such as antimicrobial, anthelmintic, and anticancer activities. The synthesis and study of these compounds are of high interest due to their potential applications in various fields, excluding drug usage and dosage details as requested (Nguyen Thi Chung et al., 2023).

Synthesis Analysis

Benzimidazole derivatives are synthesized through condensation reactions between 1,2-benzenediamine and aldehydes, among other methods. Recent studies have focused on developing efficient, green chemistry approaches to these syntheses, including solvent-free conditions and the use of nanoparticle catalysts to enhance the reaction's efficiency and environmental friendliness (Shikha Sharma et al., 2023).

Molecular Structure Analysis

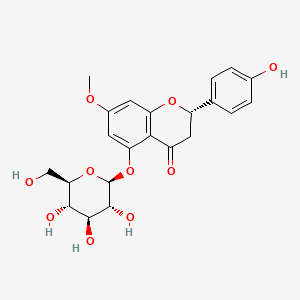

The molecular structure of benzimidazole derivatives, including "this compound," involves a benzene ring fused to the 4 and 5 positions of an imidazole ring. This structural configuration is crucial for the compound's biological activities and interacts with various enzymes and proteins. Detailed structure-activity relationships (SAR) studies help in understanding how different substitutions on the benzimidazole core affect its biological properties (G. Yadav & S. Ganguly, 2015).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are fundamental for synthesizing benzimidazole derivatives with desired properties and biological activities. The functional groups introduced during these reactions play a significant role in defining the chemical properties of the compounds (A. Yahyazadeh et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceuticals, agriculture, and material science.

Chemical Properties Analysis

Benzimidazole compounds exhibit a wide range of chemical properties, including their ability to act as bases, their reactivity with electrophiles, and their ability to form complexes with metals. These chemical properties are critical for the compound's biological activity and its mechanism of action within biological systems (L. C. Davidse, 1986).

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole, have been studied for their role in corrosion inhibition. Research has shown that these compounds are effective inhibitors for mild steel corrosion in acidic solutions, such as HCl. These inhibitors function through adsorption onto the metal surface and are effective in varying concentrations, displaying properties of mixed-type inhibitors (Yadav et al., 2013).

Antimicrobial Properties

Studies have explored the synthesis of benzimidazole derivatives and their antibacterial activity. For instance, derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle have been synthesized and tested for their antimicrobial activity against various bacteria, molds, and yeasts (Tien et al., 2016).

Anticancer Potential

Research into 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, related to benzimidazole, indicates potential as chemotherapeutic agents. Specifically, some derivatives have shown effectiveness in inducing cell death in leukemic cells, suggesting their utility as anti-leukemic agents (Gowda et al., 2009).

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been identified as inhibitors of type I DNA topoisomerases. Certain derivatives, including 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have demonstrated potent inhibitory effects on mammalian type I DNA topoisomerase activity, which is significant for understanding cellular processes and drug development (Alpan et al., 2007).

Anti-Tuberculosis and Antifungal Activities

A series of benzimidazole derivatives have been synthesized and screened for anti-tuberculosis activity. Some of these compounds showed potent activity against Mycobacterium tuberculosis, and certain structural features were found to enhance this activity. Additionally, these molecules were also evaluated for their antifungal and antioxidant activities (Ramprasad et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may also interact with various biological targets.

Mode of Action

It is plausible that it interacts with its targets in a manner similar to other benzimidazole derivatives, which often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBSAVHQPYKEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358400 | |

| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7118-66-3 | |

| Record name | 6-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7118-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD) exert its inhibitory effect on Matrix Metalloproteinase-9 (MMP-9)?

A1: MPBD indirectly inhibits MMP-9 by targeting the activator protein-1 (AP-1) transcription factor. [] The research demonstrates that MPBD inhibits the transactivation activity of AP-1, which is essential for MMP-9 gene expression. [] Consequently, by suppressing AP-1 activity, MPBD indirectly reduces MMP-9 expression. [] This mechanism highlights MPBD's potential as a therapeutic agent targeting MMP-9-mediated processes, such as cancer cell invasion and osteoclast activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

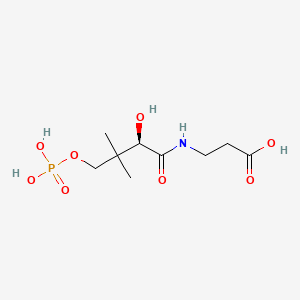

![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

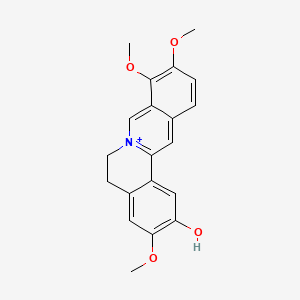

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)